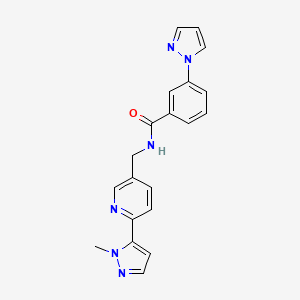![molecular formula C31H34N4O6 B2969015 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide CAS No. 899915-78-7](/img/structure/B2969015.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly mentioned, similar compounds are often characterized by properties such as molecular weight, solubility, boiling point, and specific gravity .Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Docking Studies
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. A study revealed that certain derivatives demonstrated significant broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency. Molecular docking studies of these compounds into the ATP binding sites of EGFR-TK and B-RAF kinase showed inhibitory effects on growth of melanoma cell lines, akin to known inhibitors like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Immunological and Cytotoxicity Studies of Polymers
Research on poly(2-oxazolines) with varying alkyl chain lengths and molar masses has shown these polymers to exhibit low cytotoxicity, supporting their use in biomedical applications. Immunoefficiency and cytotoxicity studies suggest these compounds do not significantly influence cellular immunological parameters, making them suitable for drug delivery and immunobiology applications (J. Kronek et al., 2011).
Synthesis and Characterization of Antimicrobial Agents
A study on the synthesis of new quinazolines has highlighted their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing promising antibacterial and antifungal activities. This research opens up new avenues for the development of quinazoline-based antimicrobial medications (N. Desai et al., 2007).
ADP-Ribosylation Studies
The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide was identified as a potent inhibitor of ADP-ribosyltransferase 3 (ARTD3), an enzyme involved in the post-translational modification of proteins. The study's synthesis and evaluation of derivatives highlight the importance of stereochemistry for selectivity and potency, providing insights into designing selective inhibitors for biomedical research (A. Lindgren et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-4-21-9-12-23(13-10-21)33-29(37)20-35-25-8-6-5-7-24(25)30(38)34(31(35)39)18-16-28(36)32-17-15-22-11-14-26(40-2)27(19-22)41-3/h9-14,19,24-25H,4-8,15-18,20H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWMLDJCHQQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73216028 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

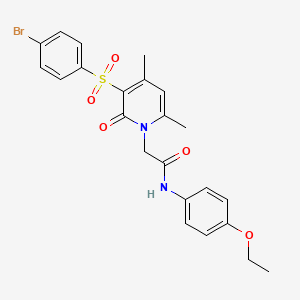
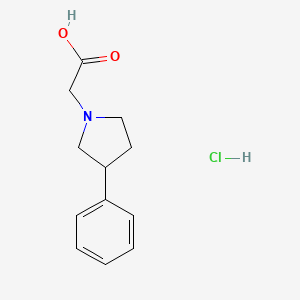

![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)
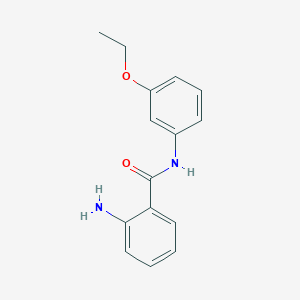
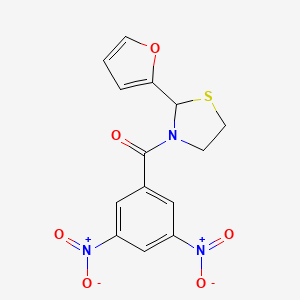
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
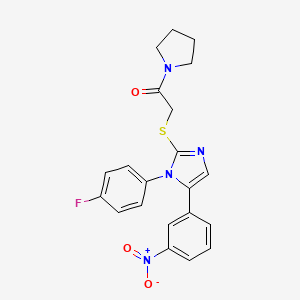
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/no-structure.png)
![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)


